molecular formula C27H30FNO3 B563713 (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine CAS No. 600135-83-9

(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine

Cat. No. B563713
M. Wt: 435.539
InChI Key: GVRONNVSYJRJGV-DHLKQENFSA-N
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Description

(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine, also known as (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine, is a useful research compound. Its molecular formula is C27H30FNO3 and its molecular weight is 435.539. The purity is usually 95%.
BenchChem offers high-quality (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Pharmacology

The compound "(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine" does not appear directly in the literature reviewed. However, research surrounding similar compounds, including various fluorophenyl and methoxy-benzyloxy phenyl derivatives, offers insights into potential applications. For example, the development of fluorescent chemosensors based on structurally related compounds indicates potential utility in detecting a range of analytes due to high selectivity and sensitivity, which could suggest applications in diagnostic tools or environmental monitoring (Roy, 2021).

Another area of interest is the synthesis of analogs such as 2-Fluoro-4-bromobiphenyl, which are key intermediates in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This highlights the importance of derivatives of the specified compound in pharmaceutical manufacturing and the development of therapeutic agents (Qiu et al., 2009).

Biological Activity and Drug Design

The pharmacological exploration of stereoisomers related to the piperidine class, such as ohmefentanyl and its analogs, underscores the significance of structural variations in modulating biological activity. These studies reveal that slight changes in stereochemistry can drastically alter drug efficacy, receptor affinity, and biological outcomes, suggesting that derivatives of the compound might possess unique pharmacological profiles useful in developing new medications or exploring receptor dynamics (Brine et al., 1997).

Environmental Impact and Detection

Research on synthetic phenolic antioxidants, which share functional groups with the specified compound, demonstrates their widespread occurrence in the environment and potential health implications. Such studies emphasize the need for monitoring environmental pollutants and developing safer chemical alternatives, suggesting possible environmental applications for the compound in the assessment and mitigation of pollution (Liu & Mabury, 2020).

properties

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)-3-[(3-methoxy-4-phenylmethoxyphenoxy)methyl]-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FNO3/c1-29-15-14-25(21-8-10-23(28)11-9-21)22(17-29)19-31-24-12-13-26(27(16-24)30-2)32-18-20-6-4-3-5-7-20/h3-13,16,22,25H,14-15,17-19H2,1-2H3/t22-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRONNVSYJRJGV-DHLKQENFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652592
Record name (3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluorophenyl)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine

CAS RN

600135-83-9
Record name (3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluorophenyl)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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